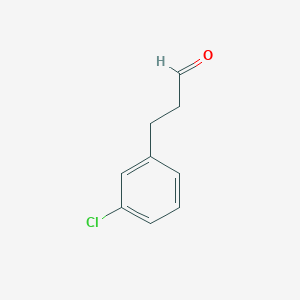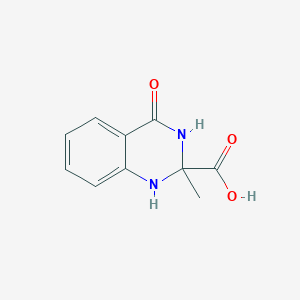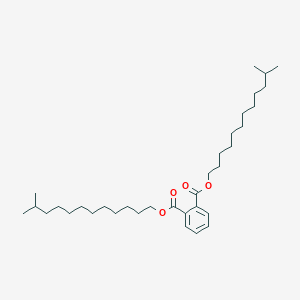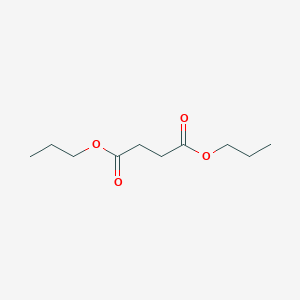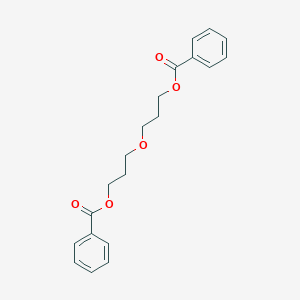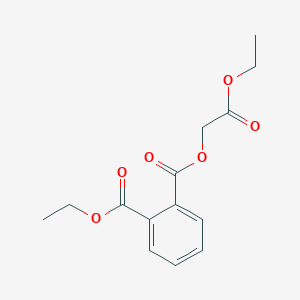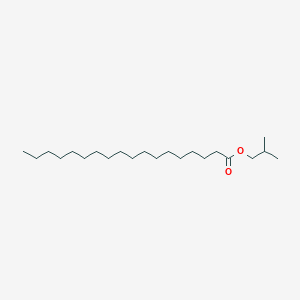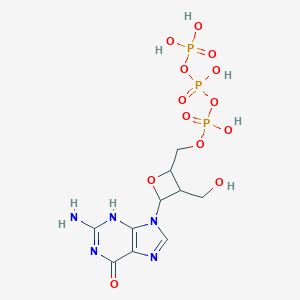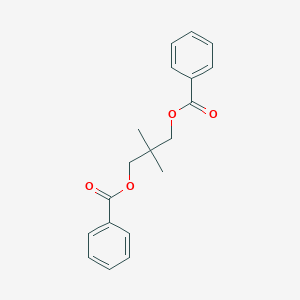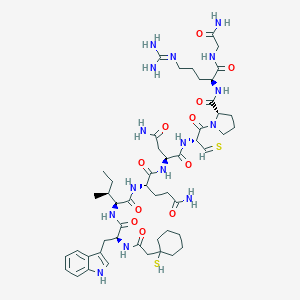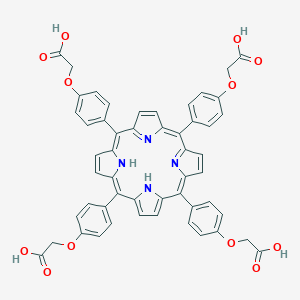![molecular formula C8H13NOS B167250 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) CAS No. 127865-44-5](/img/structure/B167250.png)
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemische Und Physiologische Effekte
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor activities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI). One of the directions is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammatory diseases and cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, the synthesis method of this compound can be optimized to increase its yield and purity.
Synthesemethoden
The synthesis of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) can be achieved through various methods. One of the most commonly used methods is the reaction between 2,4-dimethylthiazole and chloroacetonitrile, followed by the reaction of the resulting product with hydroxylamine hydrochloride and sodium hydroxide. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicine, it has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
127865-44-5 |
|---|---|
Produktname |
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) |
Molekularformel |
C8H13NOS |
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
(3aR,6R)-6-propan-2-yl-3,3a,4,6-tetrahydrothieno[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NOS/c1-5(2)8-7-6(4-11-8)3-10-9-7/h5-6,8H,3-4H2,1-2H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
CTDNOWFDQKVGLD-HTRCEHHLSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C2=NOC[C@@H]2CS1 |
SMILES |
CC(C)C1C2=NOCC2CS1 |
Kanonische SMILES |
CC(C)C1C2=NOCC2CS1 |
Synonyme |
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
